molecular formula C121H190N34O35 B1591594 13-Leu-motilin CAS No. 59530-69-7

13-Leu-motilin

Cat. No.: B1591594
CAS No.: 59530-69-7
M. Wt: 2681.0 g/mol
InChI Key: GFOZQXMKARUPQI-DFIBRNPJSA-N
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Description

KW-5139, also known as [Leu13]-Motilin, is a motilin analogue. Motilin is a peptide hormone that plays a crucial role in regulating gastrointestinal motility. KW-5139 has been studied for its ability to stimulate gastrointestinal motility, making it a potential therapeutic agent for digestive system disorders .

Preparation Methods

The preparation of KW-5139 involves synthetic routes that typically include peptide synthesis techniques. One method involves the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

KW-5139 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues in the peptide chain, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with different properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT.

Scientific Research Applications

KW-5139 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, KW-5139 is used to investigate the mechanisms of gastrointestinal motility and the role of motilin receptors. In medicine, it has potential therapeutic applications for treating gastrointestinal disorders by stimulating gastrointestinal motility. In industry, KW-5139 can be used in the development of new drugs targeting motilin receptors .

Mechanism of Action

KW-5139 exerts its effects by acting as an agonist of the motilin receptor, also known as GPR38. Upon binding to the motilin receptor, KW-5139 activates intracellular signaling pathways that lead to the contraction of smooth muscle cells in the gastrointestinal tract. This results in increased gastrointestinal motility. The molecular targets involved in this process include the motilin receptor and downstream signaling molecules such as G-proteins and second messengers .

Comparison with Similar Compounds

KW-5139 is unique in its ability to specifically target the motilin receptor and stimulate gastrointestinal motility. Similar compounds include other motilin analogues such as erythromycin and ghrelin. Erythromycin, an antibiotic, also acts as a motilin receptor agonist and stimulates gastrointestinal motility, but it has additional antibacterial properties. Ghrelin, another peptide hormone, has a broader range of effects, including stimulating appetite and regulating energy balance, in addition to its effects on gastrointestinal motility .

Properties

IUPAC Name

(2R)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,87-,97-,98-,99-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOZQXMKARUPQI-DFIBRNPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H190N34O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208221
Record name 13-Leu-motilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2681.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59530-69-7
Record name 13-Leu-motilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059530697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Leu-motilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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